molecular formula C20H17ClN2O3S B4185449 3-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide

Cat. No. B4185449
M. Wt: 400.9 g/mol
InChI Key: OCBPRMVVEZDMJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide, also known as CT-1, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CT-1 belongs to the class of benzothiophene derivatives, which have been found to exhibit diverse biological activities.

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide involves the modulation of various signaling pathways such as the PI3K/Akt, MAPK/ERK, and NF-κB pathways. 3-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide has been found to activate the PI3K/Akt pathway, which plays a crucial role in cell survival and proliferation. 3-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide has also been found to inhibit the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, 3-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
3-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide has been found to exhibit various biochemical and physiological effects such as anti-cancer, anti-inflammatory, and neuroprotective effects. 3-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide has been found to induce apoptosis and inhibit the proliferation of cancer cells by regulating the expression of various genes involved in cell cycle regulation. 3-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide has also been found to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the NF-κB pathway. Additionally, 3-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide has been found to reduce oxidative stress and inflammation in the brain by activating the PI3K/Akt pathway.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide in lab experiments is its high potency and selectivity towards its target proteins. 3-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide has been found to exhibit high affinity towards various proteins such as PI3K, Akt, and NF-κB, which makes it an ideal candidate for studying the mechanism of action of these proteins. However, one of the limitations of using 3-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide in lab experiments is its low solubility in water, which makes it difficult to dissolve in aqueous solutions.

Future Directions

There are several future directions for the research on 3-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide. One of the future directions is to study the potential therapeutic applications of 3-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide in other diseases such as cardiovascular diseases and metabolic disorders. Another future direction is to develop more potent and selective derivatives of 3-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide that can be used as therapeutic agents. Additionally, more research is needed to understand the mechanism of action of 3-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide in different signaling pathways and to identify its downstream targets.

Scientific Research Applications

3-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. 3-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide has been found to exhibit anti-cancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. 3-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide has also been found to exhibit anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Additionally, 3-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide has been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

3-chloro-N-[4-(morpholine-4-carbonyl)phenyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3S/c21-17-15-3-1-2-4-16(15)27-18(17)19(24)22-14-7-5-13(6-8-14)20(25)23-9-11-26-12-10-23/h1-8H,9-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBPRMVVEZDMJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
3-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
3-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide
Reactant of Route 5
3-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
3-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.